molecular formula C4H6OS B14757993 6-Oxa-3-thiabicyclo[3.1.0]hexane CAS No. 285-70-1

6-Oxa-3-thiabicyclo[3.1.0]hexane

Cat. No.: B14757993
CAS No.: 285-70-1
M. Wt: 102.16 g/mol
InChI Key: LBBLQQYOWAIIJI-UHFFFAOYSA-N
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Description

6-Oxa-3-thiabicyclo[3.1.0]hexane and its derivatives, such as this compound 3,3-dioxide (CAS 4509-11-9), are synthetically valuable bicyclic scaffolds in organic and medicinal chemistry . These constrained heterocycles are of high interest for constructing molecular frameworks found in pharmaceutical agents. Research has demonstrated that compounds based on this scaffold exhibit significant biological activity; for instance, closely related sulfolane derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis tryptophan synthase, presenting a novel mode of action for anti-tubercular agents . The synthesis of such 3-thiabicyclo[3.1.0]hexane systems can be efficiently achieved through methods like the intramolecular 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids . This product is characterized by a molecular formula of C 4 H 6 O 3 S and a molecular weight of 134.15 g/mol for the dioxide variant . It is supplied as a solid with a melting point of 133.2 °C and must be handled with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation . This compound is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxa-3-thiabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS/c1-3-4(5-3)2-6-1/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBLQQYOWAIIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621757
Record name 6-Oxa-3-thiabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285-70-1
Record name 6-Oxa-3-thiabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-thiabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclopropanation of Diazoacetates

A seminal approach, detailed by Chiu et al. (2005), involves intramolecular cyclopropanation of diazoacetates to construct the bicyclo[3.1.0]hexane scaffold. While originally applied to aza- and oxabicyclic systems, this method has been adapted for sulfur-containing analogs.

Procedure :

  • Diol intermediate preparation : Cinnamyl alcohol derivatives are oxidized to a diol.
  • Diazoacetate formation : The diol is converted to a diazoacetate using ethyl diazoacetate and a Lewis acid catalyst (e.g., BF₃·OEt₂).
  • Cyclopropanation : Heating the diazoacetate induces intramolecular cyclization, forming the bicyclic structure.

Example :

Starting Material Reagents Conditions Yield Reference
Cinnamyl alcohol derivative Ethyl diazoacetate, BF₃·OEt₂ 80°C, 12 h 65–72%

This method offers stereospecificity but requires precise control of reaction kinetics to avoid side reactions from the highly reactive diazo intermediate.

Epoxidation of Tetrahydrothiophene-1,1-dioxide

A second route involves epoxidation of tetrahydrothiophene-1,1-dioxide , leveraging the sulfone’s electron-withdrawing effects to direct epoxide formation.

Procedure :

  • Sulfone synthesis : Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using H₂O₂ or m-CPBA.
  • Epoxidation : The sulfone is treated with a peracid (e.g., meta-chloroperbenzoic acid) to form the epoxide.

Example :

Step Reagents Conditions Yield
Oxidation H₂O₂, AcOH 50°C, 6 h 85%
Epoxidation m-CPBA, CH₂Cl₂ 0°C → RT, 4 h 78%

Mechanistic Insight :
The sulfone group activates the adjacent carbon for electrophilic attack by the peracid, facilitating epoxide formation with minimal ring-opening side reactions.

Palladium-Catalyzed Cyclopropanation

Adapting methodologies from related azabicyclo systems, palladium-catalyzed cyclopropanation has emerged as a viable strategy. While primarily used for nitrogen-containing analogs, this approach can be modified for sulfur-oxygen systems.

Procedure :

  • Substrate preparation : A thiirane derivative is functionalized with a leaving group (e.g., tosylate).
  • Cyclopropanation : Pd(PPh₃)₄ catalyzes the insertion of a carbenoid species into the C–S bond, forming the bicyclic structure.

Challenges :

  • Competing side reactions due to sulfide oxidation.
  • Limited literature yields (~50%) necessitate further optimization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Diazoacetate cyclization : Polar aprotic solvents (DMF, MeCN) enhance reaction rates but increase diazo decomposition. Optimal results are achieved in toluene at 80°C.
  • Epoxidation : Dichloromethane at 0°C minimizes epoxide ring-opening while ensuring complete conversion.

Catalytic Enhancements

  • Lewis acids : BF₃·OEt₂ improves diazoacetate stability, boosting yields from 55% to 72%.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances sulfone oxidation efficiency by 15%.

Applications and Derivatives

This compound serves as a precursor for tryptophan synthase inhibitors with antimycobacterial activity. Derivatives bearing fluorophenyl groups exhibit MIC values <1 μM against M. bovis BCG, with tryptophan-dependent rescue confirming target specificity.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-thiabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

6-Oxa-3-thiabicyclo[3.1.0]hexane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

    Materials Science: Its bicyclic structure can be used to create novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism by which 6-Oxa-3-thiabicyclo[3.1.0]hexane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.1.0]hexane scaffold is versatile, with modifications in heteroatoms and substituents leading to diverse biological and physicochemical profiles. Below is a detailed comparison:

Structural and Conformational Differences

Compound Name Molecular Formula Heteroatoms Key Features/Substituents Conformational Properties
6-Oxa-3-thiabicyclo[3.1.0]hexane C₅H₈O₃S O, S 1-methyl, 3,3-dioxide Rigid framework; enhanced stability due to sulfur
1,5-Diazabicyclo[3.1.0]hexane C₄H₈N₂ N None Flattened 5-membered ring due to H···H repulsions
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane C₆H₁₂N₂ N Methyl groups at C6 Steric hindrance maintains near-flat ring conformation
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₈O₃ O Carboxylic acid at C6 Used as a pharmaceutical intermediate; rigid template
3-Azabicyclo[3.1.0]hexane C₅H₉N N Methyl groups at C6 GlyT1 inhibitors; dopamine D3 receptor antagonists
  • Torsional Angles : In diazabicyclo derivatives, the N5N1C2C3 torsional angle differs significantly between unmethylated (flattened ring) and methylated (near-flat due to steric effects) analogs .
  • Stability : Thiabicyclo derivatives (e.g., 6-thiabicyclo[3.1.0]hexane) exhibit superior stability compared to epoxy analogs, which undergo ring-opening .

Key Research Findings

Conformational Rigidity : Methylated diazabicyclo derivatives exhibit torsional angles similar to 6-Oxa-3-thiabicyclo analogs, highlighting steric repulsion’s role in conformation .

Synthetic Innovation: Relocating heteroatoms (O, S, N) in the bicyclo framework enables tailored stability and bioactivity, as seen in pseudosugar nucleosides .

Biological Relevance : The bicyclo[3.1.0]hexane motif is a privileged structure in drug discovery, with applications ranging from enzyme inhibition to receptor modulation .

Q & A

Q. Advanced Computational Chemistry

  • Molecular Dynamics (MD) : Simulates conformational changes and ligand-binding interactions, particularly for derivatives with antiviral potential .
  • Docking Studies : Predict interactions with biological targets (e.g., bacterial gyrase) by modeling thiabicyclo derivatives into active sites .
  • Reactivity Descriptors : Fukui indices and HOMO-LUMO gaps (calculated via DFT) identify nucleophilic/electrophilic sites, guiding functionalization strategies .

How does sulfur incorporation influence the properties of thiabicyclo[3.1.0]hexane vs. oxa derivatives?

Q. Advanced Comparative Analysis

  • Electronic Effects : Sulfur’s lower electronegativity compared to oxygen increases electron density at the bridgehead, enhancing nucleophilic substitution rates .
  • Biological Activity : Thiabicyclo derivatives (e.g., Trovafloxacin precursors) exhibit stronger antimicrobial activity due to sulfur’s ability to disrupt bacterial DNA gyrase .
  • Thermodynamic Stability : Sulfur-containing scaffolds show higher strain energy (∼5 kcal/mol) compared to oxa analogs, affecting their reactivity in ring-opening reactions .

What strategies optimize the synthesis of enantiomerically pure bicyclo[3.1.0]hexanes?

Q. Advanced Methodological Design

  • Asymmetric Catalysis : Chiral Rh(II) carboxylates (e.g., Rh₂(S-PTTL)₄) achieve >90% ee in diazoacetate cyclopropanations .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates racemic mixtures of ester derivatives .
  • Chiral Pool Synthesis : Starting from enantiopure cyclopropane precursors (e.g., terpene-derived alcohols) ensures retention of chirality .

How are bicyclo[3.1.0]hexane derivatives applied in drug discovery?

Q. Advanced Biomedical Research

  • Antiviral Agents : 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride inhibits viral proteases via rigid binding to active sites .
  • Anticancer Scaffolds : Spiro-fused azabicyclohexanes induce apoptosis by disrupting microtubule assembly .
  • Antibacterial Design : Trovafloxacin’s thiabicyclo core inhibits DNA gyrase by mimicking the transition state of supercoiled DNA .

What experimental designs validate the biological activity of bicyclo[3.1.0]hexane derivatives?

Q. Advanced Bioactivity Testing

  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., HIV-1 protease) using fluorogenic substrates .
  • MIC Determination : Evaluate antimicrobial activity via broth microdilution against Gram-positive/negative strains .
  • In Vivo Models : Test pharmacokinetics in rodent models, focusing on blood-brain barrier penetration for CNS-targeted drugs .

How do researchers address synthetic challenges in functionalizing the bicyclo[3.1.0]hexane core?

Q. Advanced Functionalization Techniques

  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at bridgehead carbons .
  • Photoredox Chemistry : Visible-light-mediated C–H functionalization adds halides or amines without destabilizing the bicyclic framework .
  • Strain-Release Functionalization : Ring-opening of cyclopropane with nucleophiles (e.g., Grignard reagents) generates branched alkanes .

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